
methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a carboxylate ester group attached to an indene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-5-methyl-2,3-dihydro-1H-indene and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 7-methoxy-5-methyl-2,3-dihydro-1H-indene is dissolved in an appropriate solvent such as dichloromethane. Methyl chloroformate is added dropwise to the solution while maintaining the temperature at 0°C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography using a suitable eluent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Formation of 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: Formation of 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate: Unique due to its specific substitution pattern on the indene ring.
7-Methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
7-Methoxy-5-methyl-2,3-dihydro-1H-indene-4-methanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-8-7-11(15-2)9-5-4-6-10(9)12(8)13(14)16-3/h7H,4-6H2,1-3H3 |
Clé InChI |
OHWWKYTZYUWSCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2CCCC2=C1C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


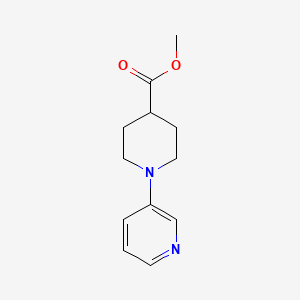

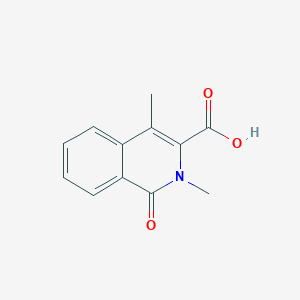
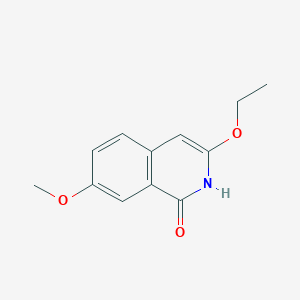

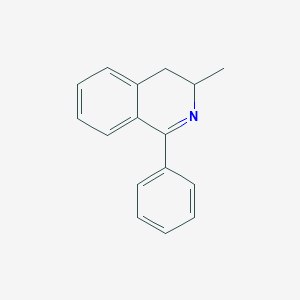
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)
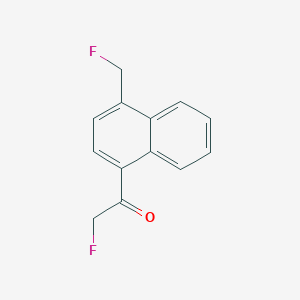

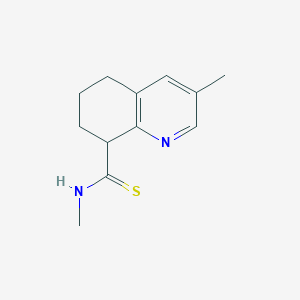


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)

